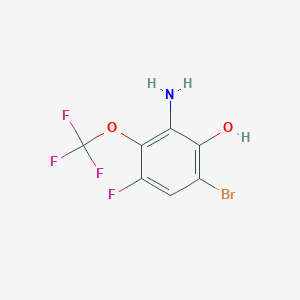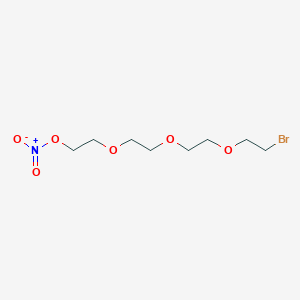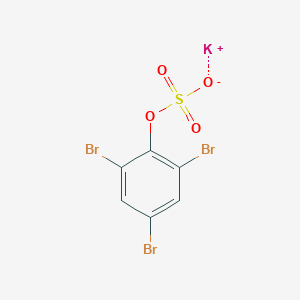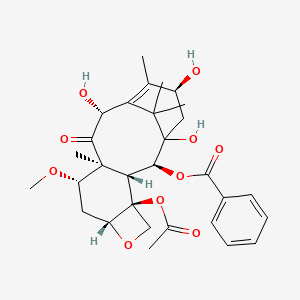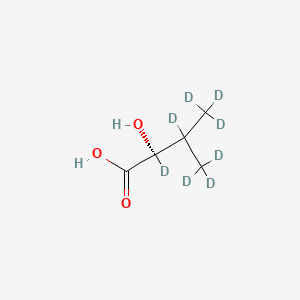
(2S)-2,3,4,4,4-pentadeuterio-2-hydroxy-3-(trideuteriomethyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2,3,4,4,4-pentadeuterio-2-hydroxy-3-(trideuteriomethyl)butanoic acid is a deuterated analog of 2-hydroxy-3-methylbutanoic acid. Deuterium, a stable isotope of hydrogen, replaces hydrogen atoms in the compound, which can significantly alter its physical and chemical properties. This compound is of interest in various scientific fields due to its unique isotopic composition.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,3,4,4,4-pentadeuterio-2-hydroxy-3-(trideuteriomethyl)butanoic acid typically involves the incorporation of deuterium into the precursor molecules. One common method is the catalytic exchange of hydrogen with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods
Industrial production of deuterated compounds like this compound may involve large-scale catalytic exchange processes or the use of deuterated starting materials. The choice of method depends on the desired purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2,3,4,4,4-pentadeuterio-2-hydroxy-3-(trideuteriomethyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: Deuterium atoms can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
(2S)-2,3,4,4,4-pentadeuterio-2-hydroxy-3-(trideuteriomethyl)butanoic acid has several scientific research applications:
Chemistry: Used as a tracer in isotopic labeling studies to investigate reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in improving the pharmacokinetic properties of pharmaceuticals.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial processes.
Mécanisme D'action
The mechanism of action of (2S)-2,3,4,4,4-pentadeuterio-2-hydroxy-3-(trideuteriomethyl)butanoic acid involves its interaction with molecular targets and pathways in biological systems. The presence of deuterium can influence the compound’s binding affinity, metabolic stability, and overall biological activity. Deuterium’s kinetic isotope effect can slow down certain metabolic reactions, potentially leading to prolonged activity and reduced toxicity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-hydroxy-3-methylbutanoic acid: The non-deuterated analog of (2S)-2,3,4,4,4-pentadeuterio-2-hydroxy-3-(trideuteriomethyl)butanoic acid.
Deuterated fatty acids: Other deuterated analogs of fatty acids used in similar research applications.
Uniqueness
The uniqueness of this compound lies in its specific isotopic composition, which can provide distinct advantages in scientific research. The incorporation of deuterium can enhance the compound’s stability, reduce metabolic degradation, and improve its overall efficacy in various applications.
Propriétés
Formule moléculaire |
C5H10O3 |
|---|---|
Poids moléculaire |
126.18 g/mol |
Nom IUPAC |
(2S)-2,3,4,4,4-pentadeuterio-2-hydroxy-3-(trideuteriomethyl)butanoic acid |
InChI |
InChI=1S/C5H10O3/c1-3(2)4(6)5(7)8/h3-4,6H,1-2H3,(H,7,8)/t4-/m0/s1/i1D3,2D3,3D,4D |
Clé InChI |
NGEWQZIDQIYUNV-AYWPRJOCSA-N |
SMILES isomérique |
[2H][C@@](C(=O)O)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O |
SMILES canonique |
CC(C)C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


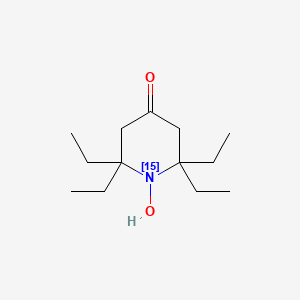
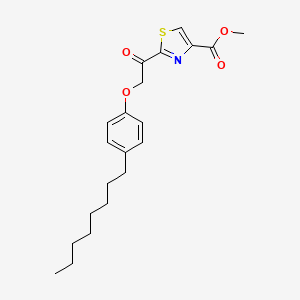

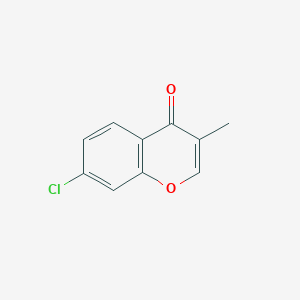
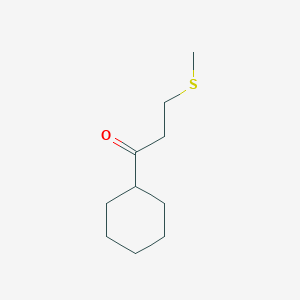
![N-[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]-phenoxyphosphonamidic acid](/img/structure/B13437009.png)
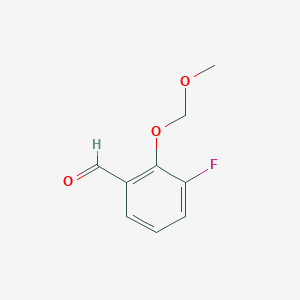
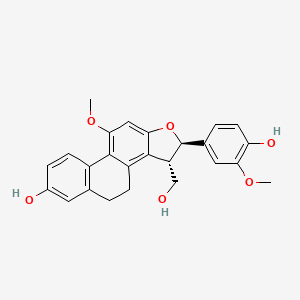
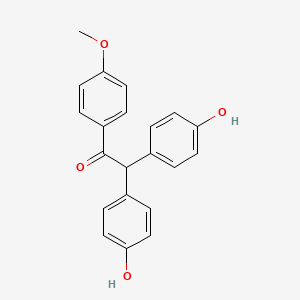
![5-Bromo-2-methylthieno[2,3-c]pyrazole](/img/structure/B13437026.png)
